4-hydroxy-2-oxo-N'-tridecanoyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TRIDECANOYL-HYDRAZIDE is a derivative of the quinolone family, known for its diverse biological activities
Preparation Methods
The synthesis of 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TRIDECANOYL-HYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of anthranilic acid derivatives, followed by cyclization to form the quinoline core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-TRIDECANOYL-HYDRAZIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Research focuses on its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the hydrazide group can form covalent bonds with enzymes, inhibiting their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-DECANOYL-HYDRAZIDE
- 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-DODECANOYL-HYDRAZIDE
- 4-HYDROXY-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-UNDECANOYL-HYDRAZIDE These compounds share a similar quinoline core but differ in the length of the hydrazide chain, which can influence their biological activity and solubility .
Properties
Molecular Formula |
C23H33N3O4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N'-tridecanoyl-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H33N3O4/c1-2-3-4-5-6-7-8-9-10-11-16-19(27)25-26-23(30)20-21(28)17-14-12-13-15-18(17)24-22(20)29/h12-15H,2-11,16H2,1H3,(H,25,27)(H,26,30)(H2,24,28,29) |
InChI Key |
DRXRYFKSQXMVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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